molecular formula C21H22O4 B12786370 4'-O-Methylglabridin, (S)- CAS No. 105119-61-7

4'-O-Methylglabridin, (S)-

Cat. No.: B12786370
CAS No.: 105119-61-7
M. Wt: 338.4 g/mol
InChI Key: ZZAIPFIGEGQNHP-CQSZACIVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-O-Methylglabridin, (S)- involves several steps, starting from the extraction of glabridin from Glycyrrhiza glabra. The key steps include methylation of the hydroxyl group at the 4’ position. The reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of 4’-O-Methylglabridin, (S)- follows similar synthetic routes but on a larger scale. The process involves the extraction of glabridin from licorice roots, followed by purification and methylation. The reaction conditions are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’-O-Methylglabridin, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoflavonoids .

Scientific Research Applications

    Chemistry: It is used as a precursor for synthesizing other bioactive compounds.

    Biology: Its antioxidant properties make it a valuable compound for studying oxidative stress and related biological processes.

    Medicine: It has shown potential in treating conditions like obesity, inflammation, and oxidative stress-related diseases.

    Industry: It is used in the cosmetic industry for its skin-whitening and anti-aging properties .

Mechanism of Action

The mechanism of action of 4’-O-Methylglabridin, (S)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

4’-O-Methylglabridin, (S)- is unique among its analogs due to its specific structural features and biological activities. Similar compounds include:

Properties

CAS No.

105119-61-7

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

2-[(3S)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-5-methoxyphenol

InChI

InChI=1S/C21H22O4/c1-21(2)9-8-17-19(25-21)7-4-13-10-14(12-24-20(13)17)16-6-5-15(23-3)11-18(16)22/h4-9,11,14,22H,10,12H2,1-3H3/t14-/m1/s1

InChI Key

ZZAIPFIGEGQNHP-CQSZACIVSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC[C@@H](C3)C4=C(C=C(C=C4)OC)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C=C(C=C4)OC)O)C

Origin of Product

United States

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